molecular formula C10H16ClN3O2 B15325677 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid

Cat. No.: B15325677
M. Wt: 245.70 g/mol
InChI Key: NMYNABNRRNJYJG-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group, an ethylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Attachment of the butanoic acid moiety: This step involves the reaction of the chlorinated and methylated pyrazole with a butanoic acid derivative under basic conditions.

    Introduction of the ethylamino group: Finally, the ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-1h-pyrazol-1-yl)butanoic acid: Lacks the methyl and ethylamino groups.

    4-(5-Methyl-1h-pyrazol-1-yl)butanoic acid: Lacks the chloro and ethylamino groups.

    4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)acetic acid: Contains an acetic acid moiety instead of butanoic acid.

Uniqueness

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid is unique due to the presence of both the chloro and methyl groups on the pyrazole ring, as well as the ethylamino and butanoic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

4-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)butanoic acid

InChI

InChI=1S/C10H16ClN3O2/c1-3-12-9(10(15)16)4-5-14-7(2)8(11)6-13-14/h6,9,12H,3-5H2,1-2H3,(H,15,16)

InChI Key

NMYNABNRRNJYJG-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C(=C(C=N1)Cl)C)C(=O)O

Origin of Product

United States

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